N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine core substituted with a trifluoromethoxyphenyl group. This compound is part of a broader class of pyrimidine derivatives that have garnered interest due to their potential biological activities, including antifungal and anticancer properties.
This compound can be classified under the category of pyrimidine carboxamides, which are known for their diverse applications in medicinal chemistry. The presence of the trifluoromethoxy group enhances the lipophilicity and biological activity of the molecule, making it a subject of interest in drug design and development.
The synthesis of N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide typically involves several key steps:
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide has a molecular formula of and a molecular weight of approximately 293.23 g/mol.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 293.23 g/mol |
IUPAC Name | N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide |
InChI Key | [InChI Key Data] |
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide can participate in various chemical reactions:
The mechanism of action for N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide primarily involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that compounds within this class may modulate enzyme activity or receptor binding, leading to various pharmacological effects, including antifungal activity and potential anticancer effects .
The physical properties of N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to the presence of fluorinated groups that can influence reactivity.
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide has several potential applications in scientific research:
The pyrimidine ring represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen bonding capacity, aromatic character, and metabolic stability. This nitrogen-containing heterocycle serves as a bioisostere for endogenous purines and pyrimidines, enabling targeted interactions with enzymes involved in nucleotide metabolism and signaling pathways. In antifungal drug development, pyrimidine carboxamides demonstrate significant potential through their ability to inhibit cytochrome P450 enzymes—particularly CYP51 (lanosterol 14α-demethylase)—which is essential for ergosterol biosynthesis in fungal pathogens. The disruption of ergosterol production compromises membrane integrity, leading to fungal cell death [3].
Beyond antifungal applications, pyrimidine carboxamides exhibit broad-spectrum antiproliferative activities against cancer cell lines. The planar structure of the pyrimidine ring facilitates intercalation into DNA and RNA, while the carboxamide moiety provides a handle for forming critical hydrogen bonds with biological targets. This molecular framework allows for strategic modifications to optimize target binding, solubility, and cellular permeability. For example, in PDE2A inhibitors like TAK-915, the pyrazine-fused pyrimidine core enables potent enzyme inhibition (IC₅₀ = 0.6 nM) critical for cognitive disorder treatment [4]. Similarly, pyrimidine carboxamides have demonstrated efficacy against receptor tyrosine kinases involved in cancer proliferation pathways.
Table 1: Therapeutic Applications of Pyrimidine Carboxamide Derivatives
Compound Class | Biological Target | Therapeutic Indication | Structural Features |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidines | PDE2A | Cognitive disorders (schizophrenia, Alzheimer's) | Triazole appendage, trifluoromethoxy phenyl group |
Pyrido[2,3-b]pyrazines | PDE2A | Cognitive enhancement | Fluorophenyl, methoxyethyl side chain |
Dihydroquinolones | TLR4/MD2 complex | Acute lung injury, sepsis | 4-oxo-N-phenyl-1,4-dihydroquinoline core |
Quinazoline derivatives | EGFR | Inflammatory diseases, cancer | 6,7-Dimethoxyquinazoline moiety |
The trifluoromethoxy (-OCF₃) group has emerged as a critical pharmacophore in modern drug design due to its unique combination of electronic effects, metabolic stability, and lipophilicity enhancement. This substituent exerts strong electron-withdrawing properties through both inductive and resonance effects, modulating the electron density of aromatic systems and influencing the compound's acidity, basicity, and hydrogen-bonding potential. When incorporated at the para-position of the phenyl ring in N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide derivatives, the -OCF₃ group significantly enhances membrane permeability and central nervous system (CNS) penetration—properties critical for targeting intracellular enzymes and neurological targets [1] .
Compared to other halogenated substituents, the trifluoromethoxy group offers superior metabolic resistance against oxidative degradation by cytochrome P450 enzymes. The carbon-fluorine bonds are exceptionally stable, while the oxygen linkage prevents defluorination—a common metabolic pathway for trifluoromethyl (-CF₃) groups. This stability translates to improved pharmacokinetic profiles, as demonstrated by brain-penetrant PDE2A inhibitors like TAK-915, which contains a 3-fluoro-4-(trifluoromethoxy)phenyl moiety essential for CNS activity . Additionally, the trifluoromethoxy group's steric profile (van der Waals volume ≈ 38.0 ų) creates favorable hydrophobic interactions within protein binding pockets without introducing excessive bulk that could disrupt molecular recognition.
Table 2: Comparative Analysis of Trifluoromethoxy and Related Substituents
Substituent | Hansch π Value | Hammett σₘ | Van der Waals Volume (ų) | Key Biological Advantages |
---|---|---|---|---|
-OCF₃ | 1.04 | 0.38 | 38.0 | Enhanced CNS penetration, metabolic stability, optimal lipophilicity |
-CF₃ | 0.88 | 0.43 | 33.6 | Improved metabolic stability, moderate lipophilicity |
-Cl | 0.71 | 0.37 | 24.0 | Moderate electron withdrawal, cost-effective synthesis |
-OCH₃ | -0.02 | 0.12 | 25.4 | Reduced metabolic stability, hydrogen bonding capacity |
The strategic targeting of enzymatic pathways with pyrimidine carboxamide derivatives stems from their ability to mimic endogenous nucleotides and transition-state intermediates. CYP51 inhibition represents a validated antifungal mechanism, where the pyrimidine-2-carboxamide scaffold coordinates with the heme iron atom in the enzyme's active site, disrupting the conversion of lanosterol to ergosterol. Molecular modeling studies reveal that the carboxamide carbonyl oxygen forms a critical hydrogen bond with conserved tyrosine residues in CYP51, while the pyrimidine nitrogen interacts with hydrophobic amino acids in the substrate access channel [3].
Beyond CYP51, pyrimidine carboxamides demonstrate remarkable versatility in targeting diverse enzymatic systems. In PDE2A inhibitors such as TAK-915, the carboxamide linker enables optimal positioning of the pyridopyrazine core within the catalytic pocket, facilitating hydrogen bonding with glutamine and hydrophobic interactions with surrounding residues. This precise molecular recognition achieves sub-nanomolar inhibition (IC₅₀ = 0.6 nM) and exceptional selectivity (>1,000-fold over PDE10A and PDE3) [4]. Similarly, in anti-inflammatory applications, dihydroquinoline carboxamides disrupt TLR4/MD2 complex formation and subsequent NF-κB signaling, thereby reducing proinflammatory cytokine production in conditions like acute lung injury and sepsis. The carboxamide functionality serves as a molecular bridge that connects the hydrophobic trifluoromethoxy phenyl domain with the hydrogen-bond accepting pyrimidine ring, creating complementary interactions across extended enzymatic binding sites [3].
The integration of structure-based drug design approaches has accelerated the optimization of these compounds. For TAK-915, crystallography-guided modifications of the pyrazolo[1,5-a]pyrimidine scaffold improved PDE2A binding affinity while minimizing off-target interactions. Computational analysis of molecular electrostatic potentials further demonstrates how the electron-deficient trifluoromethoxy phenyl group and electron-rich pyrimidine ring create complementary charge distributions with enzymatic binding pockets—a feature that can be rationally engineered in N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide derivatives for enhanced target engagement [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5